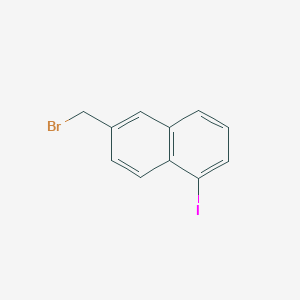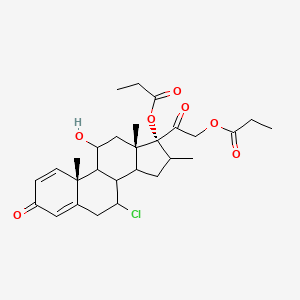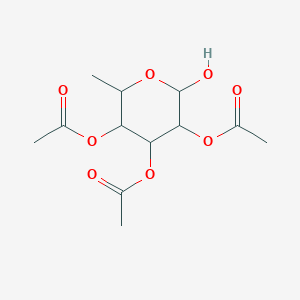
3-Bromo-2-fluoro-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as nitric acid for nitration and bromine or brominating agents for bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-4-nitrobenzoic acid can undergo various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the bromine and fluorine atoms can still participate in such reactions under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Iron powder and hydrochloric acid.
Coupling: Palladium catalysts and boronic acids.
Major Products
Amino derivatives: From the reduction of the nitro group.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material science: As a building block for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-4-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which influences the reactivity of the other substituents. The bromine and fluorine atoms can participate in cross-coupling reactions, facilitated by palladium catalysts, to form new carbon-carbon bonds. The nitro group can also be reduced to an amino group, which can further react to form various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Bromo-2-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H3BrFNO4 |
|---|---|
Poids moléculaire |
264.00 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-4(10(13)14)2-1-3(6(5)9)7(11)12/h1-2H,(H,11,12) |
Clé InChI |
WLSATTJAPUFRHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)

![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)


![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
